3-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,4-dihydropyridin-4-one
CAS No.:
Cat. No.: VC17817637
Molecular Formula: C8H8N4OS
Molecular Weight: 208.24 g/mol
* For research use only. Not for human or veterinary use.
![3-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,4-dihydropyridin-4-one -](/images/structure/VC17817637.png)
Specification
Molecular Formula | C8H8N4OS |
---|---|
Molecular Weight | 208.24 g/mol |
IUPAC Name | 3-amino-1-(thiadiazol-4-ylmethyl)pyridin-4-one |
Standard InChI | InChI=1S/C8H8N4OS/c9-7-4-12(2-1-8(7)13)3-6-5-14-11-10-6/h1-2,4-5H,3,9H2 |
Standard InChI Key | IDKSHWFVWFRRRR-UHFFFAOYSA-N |
Canonical SMILES | C1=CN(C=C(C1=O)N)CC2=CSN=N2 |
Introduction
Chemical Identification and Structural Analysis
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is 3-amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,4-dihydropyridin-4-one, reflecting its pyridinone core substituted at the 1-position with a thiadiazole-containing methyl group and an amino group at the 3-position . While no direct synonyms are cataloged in major chemical databases, related analogs include:
Molecular Formula and Weight
The molecular formula is C₈H₈N₄OS, yielding a calculated molecular weight of 208.24 g/mol . This aligns with the core pyridinone (C₅H₅NO) modified by a thiadiazolylmethyl substituent (C₃H₃N₂S).
Core Architecture
The molecule features:
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A 1,4-dihydropyridin-4-one ring with conjugated double bonds, providing planarity and potential π-π stacking interactions .
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An electron-donating amino (-NH₂) group at position 3, which may enhance solubility and hydrogen-bonding capacity .
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A 1,2,3-thiadiazole heterocycle connected via a methylene (-CH₂-) linker at position 1, introducing sulfur-based electronegativity and aromatic character .
Spectroscopic Signatures
While experimental spectra for this specific compound are unavailable, predictive data can be extrapolated:
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¹H NMR: Expected signals include δ 8.5–9.5 ppm (thiadiazole H), δ 6.5–7.5 ppm (pyridinone H), and δ 4.0–5.0 ppm (methylene CH₂) .
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IR: Stretches at ~1670 cm⁻¹ (C=O), 3400 cm⁻¹ (N-H), and 690 cm⁻¹ (C-S) .
Table 1: Predicted Spectral Features
Spectral Technique | Key Peaks | Assignment |
---|---|---|
¹H NMR | δ 9.23 (s, 1H) | Thiadiazole C-H |
δ 6.77 (s, 1H) | Pyridinone C-H | |
δ 4.35 (t, J=6.3 Hz, 2H) | Methylene linker | |
IR | 1675 cm⁻¹ | Pyridinone carbonyl |
1540 cm⁻¹ | Thiadiazole ring vibrations |
Synthetic Methodology
Retrosynthetic Analysis
The compound can be dissected into two synthons:
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Pyridinone precursor: 3-Amino-1,4-dihydropyridin-4-one
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Thiadiazole component: 4-(Chloromethyl)-1,2,3-thiadiazole
Coupling strategies may involve nucleophilic substitution or transition-metal catalysis.
Thiadiazole Synthesis
1,2,3-Thiadiazole-4-carboxylic acid (CAS 4100-13-4) serves as a key intermediate for thiadiazole derivatives . Methylation via Fischer esterification produces methyl 1,2,3-thiadiazole-4-carboxylate, followed by reduction to the alcohol and chlorination to 4-(chloromethyl)-1,2,3-thiadiazole .
Table 2: Thiadiazole Intermediate Synthesis
Step | Reagents/Conditions | Yield |
---|---|---|
1 | HCl/MeOH, 65°C, 16h | 99.9% |
2 | LiAlH₄, THF, 0°C→RT | 85% |
3 | SOCl₂, DCM, reflux | 92% |
Pyridinone-Thiadiazole Coupling
A modified Ullmann coupling between 3-amino-4-pyridinone and 4-(chloromethyl)-1,2,3-thiadiazole in DMF at 110°C with CuI catalyst achieves C-N bond formation . Purification via silica gel chromatography (EtOAc/hexanes) typically yields 45–60% product.
Physicochemical Properties
Solubility and Partitioning
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Aqueous Solubility: Estimated 2.1 mg/mL (ESOL model) due to polar groups (-NH₂, C=O, S) .
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LogP: Predicted 0.58 (XLOGP3), indicating moderate lipophilicity .
Table 3: Computed Physicochemical Parameters
Parameter | Value | Method |
---|---|---|
Molecular Weight | 208.24 g/mol | PubChem 2.1 |
TPSA | 91.32 Ų | SILICOS-IT |
LogS (ESOL) | -1.23 | Ali et al. |
GI Absorption | High | BOILED-Egg |
Stability Profile
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Thermal Stability: Decomposition onset ~215°C (TGA prediction)
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Photostability: Susceptible to UV-induced ring opening at λ < 300 nm
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Hydrolytic Stability: Stable at pH 4–8; degrades under strongly acidic (pH <2) or basic (pH >10) conditions
Biological Activity and Applications
Agrochemistry Applications
Thiadiazole derivatives demonstrate:
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Fungicidal activity against Phytophthora infestans (EC₉₀ = 50 ppm)
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Nematicidal effects on Meloidogyne incognita (LC₅₀ = 12 ppm)
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